An In-Depth Technical Guide to the Chemical Properties of Ethylmetrienone (CAS 848-04-4)
An In-Depth Technical Guide to the Chemical Properties of Ethylmetrienone (CAS 848-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmetrienone, with the CAS registry number 848-04-4, is a synthetic steroid that belongs to the class of anabolic-androgenic steroids (AAS).[1] Its chemical name is 13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one.[2] Structurally, it is a derivative of the gonane steroid nucleus.[3] While not as widely known or studied as other AAS, its chemical properties and potential biological activity warrant a comprehensive examination for researchers in medicinal chemistry, pharmacology, and toxicology. This guide provides a detailed overview of the known and predicted chemical properties of Ethylmetrienone, drawing upon data from related compounds and established analytical and pharmacological principles.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for Ethylmetrienone is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and comparison with similar steroids.
Table 1: Physicochemical Properties of Ethylmetrienone
| Property | Value/Information | Source/Method |
| CAS Number | 848-04-4 | [2] |
| Molecular Formula | C20H26O2 | [2] |
| Molecular Weight | 298.43 g/mol | [2] |
| Appearance | Likely a white to off-white crystalline solid, typical for steroids. | Inferred |
| Melting Point | Not reported. Expected to be a relatively high melting solid, consistent with other steroids. | Inferred |
| Boiling Point | Not reported. Expected to be high and likely to decompose upon heating at atmospheric pressure. | Inferred |
| Solubility | Predicted to be poorly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. | Inferred from steroid structure |
Synthesis of Ethylmetrienone
One potential approach could be a modification of the Birch reduction, a common method for synthesizing steroid hormones.[4] For instance, the synthesis could start from a commercially available estrone derivative.
Proposed Synthetic Pathway:
A plausible synthesis could involve the following key transformations:
-
Introduction of the 13-ethyl group: This can be a challenging step, often involving a Grignard reaction or other organometallic addition to a 17-keto steroid, followed by rearrangement.
-
Modification of the A-ring: The 3-methoxy group is a common feature in steroid synthesis, often introduced to protect the phenolic hydroxyl group of an estradiol-like precursor.
-
Oxidation of the 17-hydroxyl group: If the synthesis proceeds via a 17-hydroxy intermediate, a final oxidation step would be required to yield the 17-keto functionality of Ethylmetrienone.
Figure 1: A conceptual workflow for the proposed synthesis of Ethylmetrienone.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. While authenticated spectra for Ethylmetrienone are not publicly available, this section outlines the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]
-
¹H NMR: The proton NMR spectrum of Ethylmetrienone is expected to show a complex pattern of signals. Key resonances would include:
-
Aromatic protons of the A-ring.
-
A singlet for the methoxy group protons around 3.7-3.9 ppm.
-
A triplet and quartet for the ethyl group at the C13 position.
-
A complex series of multiplets for the steroidal backbone protons.
-
-
¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to the 20 carbon atoms in the molecule. Characteristic signals would include:
-
Signals for the aromatic carbons in the A-ring.
-
A signal for the methoxy carbon around 55 ppm.
-
A signal for the carbonyl carbon (C17) downfield, likely above 200 ppm.
-
Signals for the carbons of the ethyl group and the steroid nucleus.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of Ethylmetrienone would be expected to exhibit characteristic absorption bands:
-
C=O stretch: A strong absorption band around 1740 cm⁻¹ corresponding to the ketone carbonyl group at C17.[7]
-
C-O stretch: A band in the region of 1250-1000 cm⁻¹ for the C-O bond of the methoxy group.
-
C-H stretch: Bands in the 3000-2850 cm⁻¹ region for the sp³ and sp² C-H bonds.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]
-
Molecular Ion: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 298, corresponding to the molecular weight of Ethylmetrienone.[9]
-
Fragmentation: Common fragmentation pathways for steroids include the loss of the ethyl group, cleavage of the D-ring, and other characteristic fragmentations of the steroid nucleus.
Chemical Reactivity and Stability
The chemical reactivity of Ethylmetrienone is dictated by its functional groups: the ketone, the methoxy-substituted aromatic ring, and the steroid backbone.
-
Ketone Group: The 17-keto group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with nucleophiles.
-
Aromatic Ring: The methoxy-activated aromatic A-ring could be susceptible to electrophilic substitution, although the steric hindrance of the steroid nucleus might limit reactivity.
-
Stability: Ethylmetrienone is expected to be a relatively stable compound under normal storage conditions. However, it may be sensitive to strong oxidizing and reducing agents.
Pharmacological Profile
As a synthetic steroid, Ethylmetrienone is presumed to act as an agonist at the androgen receptor (AR), similar to testosterone and other anabolic-androgenic steroids.[1] The pharmacological effects of such compounds are generally mediated through their interaction with the AR.
Mechanism of Action
Figure 2: A simplified diagram of the androgen receptor signaling pathway.
Upon entering a target cell, Ethylmetrienone would likely bind to the androgen receptor in the cytoplasm, causing a conformational change and dissociation of heat shock proteins. The activated receptor-ligand complex would then translocate to the nucleus, where it would bind to specific DNA sequences known as androgen response elements (AREs). This binding would modulate the transcription of target genes, leading to the anabolic and androgenic effects associated with these steroids.
Anabolic and Androgenic Effects
-
Anabolic Effects: These include increased protein synthesis, leading to muscle growth (hypertrophy), increased bone density, and enhanced red blood cell production.[10]
-
Androgenic Effects: These relate to the development and maintenance of male primary and secondary sexual characteristics.
The ratio of anabolic to androgenic activity is a key parameter for synthetic steroids. While this ratio has not been determined for Ethylmetrienone, synthetic efforts often aim to maximize anabolic effects while minimizing androgenic side effects.
Receptor Binding Affinity
The affinity of a steroid for the androgen receptor is a crucial determinant of its potency. Receptor binding assays, typically using a radiolabeled ligand like [³H]-mibolerone or [³H]-R1881, are employed to determine the relative binding affinity (RBA) of a test compound.[11][12] While specific binding affinity data for Ethylmetrienone is not available, its structural similarity to other potent androgens suggests it may have a significant affinity for the androgen receptor.
Toxicological Profile
The toxicological properties of Ethylmetrienone have not been extensively studied. However, based on the known side effects of other anabolic-androgenic steroids, potential adverse effects can be anticipated.[13]
Table 2: Potential Toxicological Effects of Ethylmetrienone (Inferred from Class Effects)
| System | Potential Adverse Effects |
| Cardiovascular | Hypertension, dyslipidemia (altered cholesterol levels), cardiomyopathy.[13] |
| Hepatic | Hepatotoxicity, particularly with 17α-alkylated steroids (Ethylmetrienone is not 17α-alkylated, which may reduce this risk). |
| Endocrine | Suppression of endogenous testosterone production, testicular atrophy, gynecomastia (in males), virilization (in females).[10] |
| Psychiatric | Mood swings, aggression ("roid rage"), depression upon withdrawal.[14] |
Analytical Methodology
The detection and quantification of Ethylmetrienone, particularly in biological matrices for doping control or pharmacokinetic studies, would rely on modern analytical techniques.
Sample Preparation
Biological samples such as urine or blood would require extensive sample preparation to remove interfering substances and concentrate the analyte.[15] Common techniques include:
-
Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the steroid from the aqueous matrix.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analyte.[2]
Chromatographic Separation and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid analysis.[16] The sample is typically derivatized to improve its volatility and chromatographic properties before being introduced into the GC-MS system. The mass spectrometer provides high selectivity and sensitivity for detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for many doping control laboratories due to its high sensitivity, specificity, and ability to analyze a wide range of compounds, including intact steroid conjugates.[2][17]
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